molecular formula C16H17N5O2 B6528597 N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-3,4-dimethylbenzamide CAS No. 1019101-63-3

N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-3,4-dimethylbenzamide

Cat. No.: B6528597
CAS No.: 1019101-63-3
M. Wt: 311.34 g/mol
InChI Key: GZNCBLUUOJWTCK-UHFFFAOYSA-N
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Description

This compound is a hybrid heterocyclic molecule combining a pyrazole ring, an oxadiazole scaffold, and a dimethylbenzamide moiety. The pyrazole and oxadiazole groups are known for their hydrogen-bonding capabilities and rigidity, which may influence crystallinity and intermolecular interactions .

Properties

IUPAC Name

N-[5-(1,5-dimethylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-3,4-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O2/c1-9-5-6-12(7-10(9)2)14(22)17-16-19-18-15(23-16)13-8-11(3)21(4)20-13/h5-8H,1-4H3,(H,17,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZNCBLUUOJWTCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=NN=C(O2)C3=NN(C(=C3)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-3,4-dimethylbenzamide typically involves multiple steps:

    Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a 1,3-diketone under acidic conditions.

    Formation of the oxadiazole ring: This involves the cyclization of a hydrazide with a carboxylic acid derivative, such as an ester or an acid chloride, in the presence of a dehydrating agent like phosphorus oxychloride.

    Coupling of the pyrazole and oxadiazole rings: This step involves the reaction of the pyrazole derivative with the oxadiazole derivative under basic conditions to form the desired compound.

    Introduction of the benzamide moiety: This can be done by reacting the intermediate with 3,4-dimethylbenzoyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, greener solvents, and more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-3,4-dimethylbenzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution can be carried out using sodium hydride in dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine derivative.

Scientific Research Applications

N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-3,4-dimethylbenzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs with potential anti-inflammatory, anticancer, or antimicrobial activities.

    Materials Science: The compound can be used in the synthesis of novel materials with unique electronic or optical properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules for various applications.

Mechanism of Action

The mechanism of action of N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-dimethylbenzamide depends on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the biological context and the specific modifications made to the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a class of N-substituted oxadiazole derivatives. Below is a comparative analysis based on structural analogs described in broader literature (note: specific data for the target compound are inferred from general principles due to evidence limitations).

2.1. Core Scaffold Comparison
Compound Class Key Features Relevance to Target Compound
1,3,4-Oxadiazoles High thermal stability; used in drug design for hydrogen-bond acceptor sites Shared oxadiazole core enhances rigidity
Pyrazole Derivatives Hydrogen-bond donors/acceptors; common in kinase inhibitors Pyrazole moiety may modulate bioactivity
Dimethylbenzamide Analogs Hydrophobic substituents improve membrane permeability Likely enhances lipophilicity

The combination of these scaffolds suggests synergistic effects in binding affinity and pharmacokinetics, though experimental validation is absent in the provided sources .

2.2. Crystallographic and Hydrogen-Bonding Patterns

Crystallography (via tools like SHELX ) reveals that oxadiazole-pyrazole hybrids often form layered structures due to π-π stacking and hydrogen-bond networks. For example:

  • Compound A : A related oxadiazole-pyrazole derivative exhibits a 2D network via N–H···O bonds (graph set R2<sup>2</sup>(8)) .
  • Compound B : A dimethylbenzamide analog shows C–H···π interactions, enhancing crystal packing .
2.3. Hypothetical Bioactivity Comparison

Based on structural parallels:

  • Kinase Inhibition : Pyrazole-oxadiazole hybrids often target ATP-binding pockets (e.g., EGFR inhibitors). Methylation may alter steric hindrance and selectivity.
  • Antimicrobial Activity : Oxadiazoles with electron-withdrawing groups show enhanced efficacy, but dimethyl substituents could reduce polarity, affecting solubility .

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